1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-8-oxabicyclo[321]oct-6-EN-3-one is a bicyclic compound characterized by its unique structure, which includes a pentyl group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of recombinant Escherichia coli cells expressing specific enzymes, such as cyclopentanone monooxygenase. These cells can catalyze the Baeyer-Villiger biooxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one to produce the desired compound with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various lactones, alcohols, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]oct-6-en-3-one: A closely related compound with similar structural features but lacking the pentyl group.
2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one: Another derivative with additional methyl groups, which can influence its reactivity and applications.
Uniqueness: 1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one stands out due to the presence of the pentyl group, which can enhance its lipophilicity and potentially alter its biological activity compared to other similar compounds .
Properties
CAS No. |
89920-05-8 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-pentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-6-12-7-5-11(14-12)8-10(13)9-12/h5,7,11H,2-4,6,8-9H2,1H3 |
InChI Key |
JRIKFVYKTQIFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12CC(=O)CC(O1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.